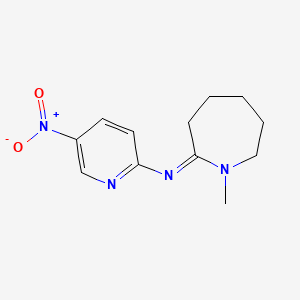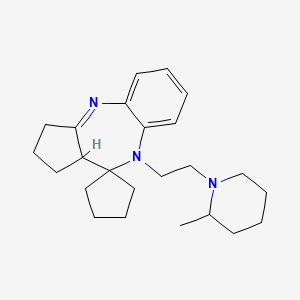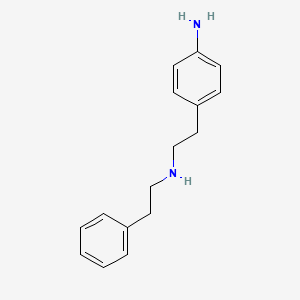![molecular formula C20H20N2O4S2 B12724338 N-[2-(benzenesulfonamido)-4,5-dimethylphenyl]benzenesulfonamide CAS No. 3567-09-7](/img/structure/B12724338.png)
N-[2-(benzenesulfonamido)-4,5-dimethylphenyl]benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(benzenesulfonamido)-4,5-dimethylphenyl]benzenesulfonamide is an organic compound belonging to the class of sulfonamides These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(benzenesulfonamido)-4,5-dimethylphenyl]benzenesulfonamide typically involves the reaction of 2-amino-4,5-dimethylbenzenesulfonamide with benzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control of reaction conditions and improved yields. The use of automated systems can also enhance the efficiency of the production process by minimizing human error and ensuring consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions
N-[2-(benzenesulfonamido)-4,5-dimethylphenyl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonamide group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted sulfonamides.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly carbonic anhydrase inhibitors.
Medicine: Explored for its anticancer and antimicrobial properties.
Mecanismo De Acción
The mechanism of action of N-[2-(benzenesulfonamido)-4,5-dimethylphenyl]benzenesulfonamide involves the inhibition of specific enzymes, such as carbonic anhydrase. The compound binds to the active site of the enzyme, preventing the substrate from accessing the catalytic site. This inhibition can lead to various biological effects, including the suppression of tumor growth and antimicrobial activity .
Comparación Con Compuestos Similares
Similar Compounds
- Benzenesulfonamide
- N-phenylbenzenesulfonamide
- N-butylbenzenesulfonamide
Uniqueness
N-[2-(benzenesulfonamido)-4,5-dimethylphenyl]benzenesulfonamide is unique due to the presence of both benzenesulfonamido and dimethylphenyl groups, which confer distinct chemical and biological properties. This compound has shown higher selectivity and potency in enzyme inhibition compared to its analogs .
Propiedades
Número CAS |
3567-09-7 |
|---|---|
Fórmula molecular |
C20H20N2O4S2 |
Peso molecular |
416.5 g/mol |
Nombre IUPAC |
N-[2-(benzenesulfonamido)-4,5-dimethylphenyl]benzenesulfonamide |
InChI |
InChI=1S/C20H20N2O4S2/c1-15-13-19(21-27(23,24)17-9-5-3-6-10-17)20(14-16(15)2)22-28(25,26)18-11-7-4-8-12-18/h3-14,21-22H,1-2H3 |
Clave InChI |
GLLJEXIFFRQOQX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1C)NS(=O)(=O)C2=CC=CC=C2)NS(=O)(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


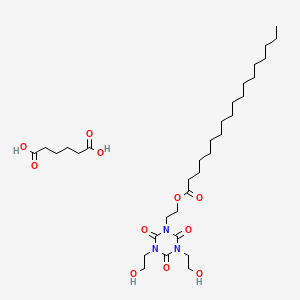
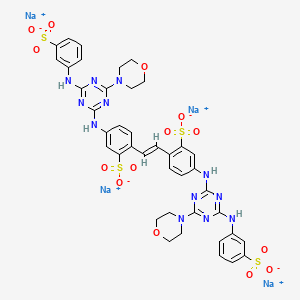
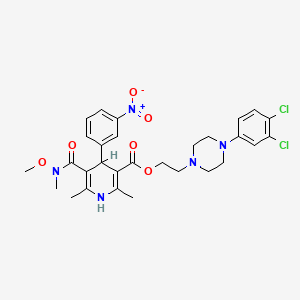
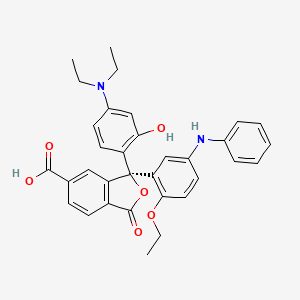

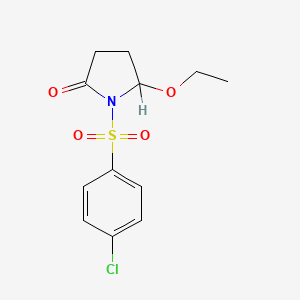
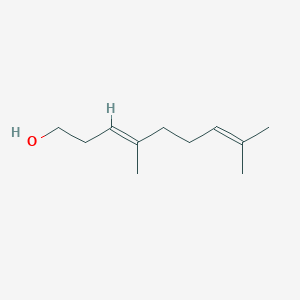
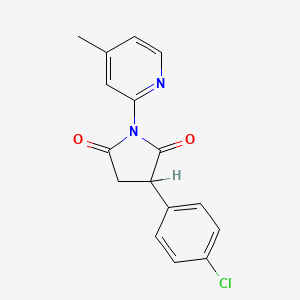
![N-methyl-N-(114C)methyl-2-[3-[(1R)-1-pyridin-2-ylethyl]-1-benzothiophen-2-yl]ethanamine](/img/structure/B12724341.png)
